![molecular formula C19H25N3O5S B4936990 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B4936990.png)
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group, an oxazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the sulfonyl group, the oxazole ring, and the piperidine carboxamide moiety. Common synthetic routes may include:
Formation of the Sulfonyl Group: This step involves the introduction of the sulfonyl group to the aromatic ring. Reagents such as sulfonyl chlorides and bases like pyridine or triethylamine are often used under controlled conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Piperidine Carboxamide Formation: The piperidine ring is typically introduced through nucleophilic substitution reactions, followed by the formation of the carboxamide group using reagents like carbodiimides or acid chlorides.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
Scientific Research Applications
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and oxazole groups.
Industry: It can be used in the development of new materials and chemicals with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The piperidine carboxamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Sulfonyl-containing Compounds: These compounds share the sulfonyl group, which is known for its ability to modulate enzyme activity and receptor interactions.
Oxazole-containing Compounds: These compounds feature the oxazole ring, which is important for hydrogen bonding and other interactions in biological systems.
Piperidine Carboxamide Compounds: These compounds have the piperidine carboxamide moiety, which enhances binding affinity and specificity for molecular targets.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-12-9-16(26-4)17(10-13(12)2)28(24,25)22-7-5-15(6-8-22)19(23)20-18-11-14(3)27-21-18/h9-11,15H,5-8H2,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNUJJASSSUTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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